Norethandrolone-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1D3,3D2 |
InChI Key |
ZDHCJEIGTNNEMY-MJUHVKLISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
Preparation Methods
General Strategy for Deuterium Labeling
- Site-specific Deuteration: Deuterium incorporation often targets metabolically labile hydrogen atoms, such as those on methyl groups or at positions prone to oxidation.
- Use of Deuterated Reagents: Incorporation of deuterium is achieved through the use of deuterated reducing agents (e.g., NaBD4), deuterated solvents (e.g., D2O), or catalytic exchange reactions.
- Starting Materials: Commercially available norethandrolone or its precursors can be subjected to isotopic exchange or deuterium incorporation during key synthetic steps.
Synthetic Routes for Norethandrolone Analogues
- Published syntheses of norethandrolone involve multi-step steroid transformations starting from 19-nortestosterone derivatives, including 17α-ethylation and oxidation/reduction steps to establish the 3-keto and 17β-hydroxy functionalities.
- Deuterium incorporation may be introduced during reduction steps, such as the conversion of ketones to alcohols using deuterated sodium borohydride (NaBD4), or via catalytic hydrogenation using deuterium gas (D2) under Pd/C catalysis, as demonstrated in analogous steroid syntheses.
- Protection and deprotection strategies (e.g., silyl ethers, acetylation) are employed to control regioselectivity during deuterium incorporation.
Sample Preparation and Derivatization for Analytical Use
This compound is predominantly used as an internal standard in analytical chemistry, particularly in doping control and pharmacokinetic studies. The preparation of samples containing this compound involves extraction, hydrolysis, and derivatization steps to ensure accurate quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Enzymatic Hydrolysis and Extraction
- Urine or biological samples are treated with β-glucuronidase enzymes (from Escherichia coli) to hydrolyze conjugated steroid metabolites, releasing free norethandrolone and its isotopologues.
- The hydrolyzed sample is buffered to alkaline pH (9–10) and subjected to liquid-liquid extraction using organic solvents such as diethyl ether or tert-butyl methyl ether (TBME).
- Centrifugation and freezing steps at -80 °C facilitate phase separation and removal of aqueous components.
Derivatization
- Trimethylsilylation (TMS) is the preferred derivatization method to increase volatility and stability of steroid analytes for GC-MS analysis.
- The derivatization reagent mixture typically includes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and 2-propanethiol, incubated at elevated temperatures (e.g., 100 °C for 60 minutes) to derivatize hydroxyl and keto groups.
- Derivatization improves chromatographic behavior and mass spectral detectability of this compound.
Analytical Methodologies Using this compound
This compound serves as an internal standard in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) methods for doping control and pharmacokinetic profiling.
| Parameter | Description |
|---|---|
| Sample matrix | Urine, plasma |
| Hydrolysis enzyme | β-glucuronidase from E. coli |
| Extraction solvent | Diethyl ether, tert-butyl methyl ether (TBME) |
| pH during extraction | 9–10 (alkaline) |
| Derivatization reagent | MSTFA/NH4I/2-propanethiol mixture |
| Derivatization conditions | 100 °C for 60 minutes |
| Instrumentation | GC-QTOF MS, GC-MS/MS |
| Injection mode | Split injection (e.g., 20:1) |
| Column type | 5% Phenyl polysilphenylene-siloxane capillary column (30 m length, 0.25 mm ID, 0.1 μm film) |
| Carrier gas | Helium |
| Detection mode | Electron impact ionization (EI), high-resolution full scan |
Chemical Reactions Analysis
Types of Reactions: Norethandrolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Norethandrolone-d5 is widely used in scientific research for various applications, including:
Chemistry: Studying reaction mechanisms and pathways involving norethandrolone.
Biology: Investigating the metabolic fate of norethandrolone in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of norethandrolone and its derivatives.
Industry: Developing new synthetic routes and production methods for steroidal compounds.
Mechanism of Action
Norethandrolone-d5 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The molecular targets include various enzymes and proteins involved in muscle growth, metabolism, and other physiological processes. The pathways involved include the androgen receptor signaling pathway and related metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Testosterone-d3
- Structural Similarities: Both Norethandrolone-d5 and Testosterone-d3 are deuterated steroids. Testosterone-d3 contains three deuterium atoms at the 16, 17, and 18 positions, whereas this compound has five deuterium substitutions (likely at positions critical for metabolic stability).
- Functional Differences: Application: Testosterone-d3 is used to quantify endogenous testosterone in hormone panels, while this compound targets synthetic steroid analysis. Deuterium Impact: The additional deuterium atoms in this compound provide a higher mass shift (+5 Da vs. +3 Da for Testosterone-d3), improving resolution in MS detection .
Methandrostenolone-d5 (Dianabol-d5)
- Structural Similarities: Methandrostenolone-d5, like this compound, is a deuterated anabolic steroid with five deuterium substitutions. Both are derived from testosterone analogs.
- Key Differences: Metabolic Stability: this compound is designed to resist hepatic metabolism due to its 17α-ethyl group, whereas Methandrostenolone-d5 lacks this modification, leading to shorter detection windows in urine. Analytical Use: Methandrostenolone-d5 is primarily used in sports doping control, while this compound has broader applications in clinical pharmacokinetics .
Comparison with Functionally Similar Compounds
Norfloxacin-d5
- Functional Similarity: Both this compound and Norfloxacin-d5 (C₁₆H₁₃FN₃O₃D₅) are deuterated internal standards used in LC-MS/MS workflows .
- Key Differences: Class and Application: Norfloxacin-d5 is a fluoroquinolone antibiotic standard, whereas this compound is specific to steroid analysis. Deuterium Placement: Norfloxacin-d5’s deuterium atoms are positioned on the piperazinyl ring to avoid interference with antimicrobial activity, while this compound’s substitutions target sites critical for steroid stability.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Deuterium Atoms | Primary Application | LOD (ng/mL) |
|---|---|---|---|---|
| This compound | C₂₀H₂₃D₅O₃ | 5 | Steroid quantification | 0.1 |
| Testosterone-d3 | C₁₉H₂₅D₃O₂ | 3 | Endogenous hormone panels | 0.5 |
| Norfloxacin-d5 | C₁₆H₁₃FN₃O₃D₅ | 5 | Antibiotic residue analysis | 0.2 |
Table 2: Analytical Performance
| Parameter | This compound | Testosterone-d3 | Norfloxacin-d5 |
|---|---|---|---|
| Retention Time Shift | +0.08 min | +0.12 min | +0.15 min |
| Mass Shift (Da) | +5 | +3 | +5 |
| Matrix Effect (%) | ≤10 | ≤15 | ≤20 |
Q & A
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) into studies on this compound’s tissue-specific effects?
- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify deuterium-sensitive biological processes. Use machine learning (e.g., random forests) to prioritize omics features correlated with isotopic labeling. Share datasets in FAIR-compliant repositories (e.g., MetaboLights) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
